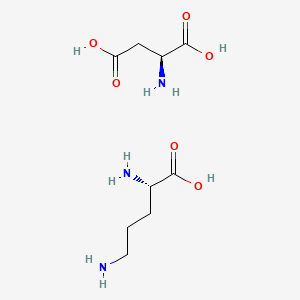

L-オルニチン-L-アスパラギン酸

概要

説明

L-オルニチン L-アスパラギン酸は、2つのアミノ酸、L-オルニチンとL-アスパラギン酸が結合した化合物です。主に、肝機能不全に伴う肝性脳症の管理に使用されます。 この化合物は、尿素とグルタミンへの変換を促進することで、血液中の有毒なアンモニアレベルを低下させるのに役立ちます .

2. 製法

合成経路と反応条件: L-オルニチン L-アスパラギン酸の調製には、L-オルニチンα-ケトグルタル酸、L-オルニチン クエン酸塩、またはL-オルニチン マレイン酸塩を水に溶解し、続いてL-アスパラギン酸を加えることが含まれます。溶液のpHを7.0〜8.0に調整し、脱色するために活性炭を加えます。次に、溶液を濾過し、有機溶媒を加えて結晶化を誘発します。 得られた結晶を濾過して乾燥させます .

工業的生産方法: 工業的な設定では、L-オルニチン塩酸塩を脱イオン水と混合し、陰イオン交換樹脂を加えます。混合物を撹拌し、硝酸銀溶液を使用して塩化物イオン含有量を検出します。次に、アスパラギン酸を加え、樹脂を除去します。濾液を濃縮し、活性炭で脱色し、無水エチルアルコールを滴下します。 溶液を室温に冷却して結晶を分離し、その後乾燥させます .

科学的研究の応用

L-Ornithine L-aspartate has a wide range of applications in scientific research:

Chemistry: Used to study amino acid metabolism and enzyme kinetics.

Biology: Investigated for its role in cellular energy metabolism and mitochondrial function.

Medicine: Widely used in the treatment of hepatic encephalopathy and other liver-related disorders.

Industry: Employed in the production of pharmaceuticals and dietary supplements.

作用機序

L-オルニチン L-アスパラギン酸は、尿素サイクルに入り、L-オルニチンがカルバモイルリン酸合成酵素を活性化し、L-アスパラギン酸がアルギナーゼを刺激することでその効果を発揮します。これにより、有毒なアンモニアが尿素とグルタミンに変換され、その後体から排出されます。 さらに、L-オルニチンはグルタミン酸に変換され、神経伝達に関与します .

類似化合物:

L-オルニチン: 尿素サイクルに関与するアミノ酸。

L-アスパラギン酸: 他のアミノ酸や神経伝達物質の合成に関与するアミノ酸。

比較: L-オルニチン L-アスパラギン酸は、アンモニアレベルを低下させ、肝臓機能をサポートする組み合わせた能力でユニークです。 L-オルニチンまたはL-アスパラギン酸単独とは異なり、この組み合わせは、肝性脳症の治療における治療効果を高める相乗効果をもたらします .

生化学分析

Biochemical Properties

L-Ornithine L-aspartate plays a significant role in biochemical reactions, primarily by reducing ammonia levels in the blood. This compound interacts with several enzymes and proteins, including carbamoyl phosphate synthetase and glutamine synthetase. L-ornithine serves as an activator of carbamoyl phosphate synthetase in the urea cycle, facilitating the conversion of ammonia into urea. L-aspartate, on the other hand, stimulates the activity of arginase, which also contributes to the detoxification of ammonia by converting it into urea and glutamine .

Cellular Effects

L-Ornithine L-aspartate has profound effects on various types of cells and cellular processes. In hepatocytes, it enhances the urea cycle, thereby reducing ammonia levels. This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in HepG2 hepatoblastoma cells, L-Ornithine L-aspartate modulates the expression of genes related to fatty acid metabolism and energy balance, such as cd36, cpt1, fasn, and AMPK-α .

Molecular Mechanism

The molecular mechanism of L-Ornithine L-aspartate involves its dissociation into L-ornithine and L-aspartate, which then participate in various metabolic pathways. L-ornithine activates carbamoyl phosphate synthetase 1, while L-aspartate stimulates arginase activity. These interactions facilitate the incorporation of ammonia into urea and glutamine, effectively lowering blood ammonia levels. Additionally, L-Ornithine L-aspartate modulates the expression of genes involved in energy metabolism and mitochondrial biogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Ornithine L-aspartate have been observed to change over time. Studies have shown that this compound is stable and maintains its efficacy in reducing ammonia levels over extended periods. Long-term administration of L-Ornithine L-aspartate has been associated with improvements in liver function markers and reductions in ammonia levels in patients with hepatic encephalopathy .

Dosage Effects in Animal Models

The effects of L-Ornithine L-aspartate vary with different dosages in animal models. In studies involving dogs with hyperammonemic hepatic encephalopathy, administration of L-Ornithine L-aspartate resulted in significant reductions in ammonia levels and improvements in clinical symptoms. At high doses, there may be potential adverse effects, although these are generally rare .

Metabolic Pathways

L-Ornithine L-aspartate is involved in several metabolic pathways, including the urea cycle and the transamination pathway. L-ornithine acts as an intermediary in the urea cycle, while L-aspartate participates in transamination reactions to produce glutamate and subsequently glutamine. These pathways are crucial for the detoxification of ammonia and the maintenance of nitrogen balance in the body .

Transport and Distribution

L-Ornithine L-aspartate is transported and distributed within cells and tissues through active transport mechanisms. The constituent amino acids, L-ornithine and L-aspartate, are absorbed from the small intestine by active transport across the brush border of the intestinal epithelium. This absorption is largely dependent on the sodium ion gradient. Once absorbed, these amino acids are distributed to various tissues, including the liver, where they exert their effects .

Subcellular Localization

The subcellular localization of L-Ornithine L-aspartate and its constituent amino acids is primarily within the mitochondria of hepatocytes. L-ornithine and L-aspartate are involved in the urea cycle and transamination reactions that occur in the mitochondrial matrix. These processes are essential for the detoxification of ammonia and the production of urea and glutamine .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of L-Ornithine L-aspartate involves dissolving L-ornithine-alpha-ketoglutarate, L-ornithine citrate, or L-ornithine malate in water, followed by the addition of L-aspartic acid. The pH of the solution is adjusted to 7.0-8.0, and activated carbon is added for decolorization. The solution is then filtered, and an organic solvent is added to induce crystallization. The resulting crystals are filtered and dried .

Industrial Production Methods: In industrial settings, L-ornithine hydrochloride is mixed with deionized water, and anion exchange resin is added. The mixture is stirred, and chloride ion content is detected using a silver nitrate solution. Aspartate is then added, and the resin is removed. The filtrate is concentrated, decolorized with activated carbon, and absolute ethyl alcohol is added dropwise. The solution is cooled to room temperature to separate out crystals, which are then dried .

化学反応の分析

反応の種類: L-オルニチン L-アスパラギン酸は、オルニチンアミノトランスフェラーゼ経路を介してL-オルニチンがグルタミン酸に変換されるトランスアミナーゼ反応など、さまざまな化学反応を起こします。 L-アスパラギン酸は、濃度に応じて興奮性反応に関与することができます .

一般的な試薬と条件:

トランスアミナーゼ: オルニチンアミノトランスフェラーゼ酵素が必要です。

脱炭酸: カルボキシル基の除去が伴い、多くの場合、酵素によって促進されます。

形成される主要な生成物:

グルタミン酸: L-オルニチンのトランスアミナーゼ反応から生成されます。

尿素とグルタミン: 尿素サイクルへのアンモニアの組み込みから生成されます.

4. 科学研究の応用

L-オルニチン L-アスパラギン酸は、科学研究において幅広い応用範囲があります。

類似化合物との比較

L-ornithine: An amino acid involved in the urea cycle.

L-aspartate: An amino acid that participates in the synthesis of other amino acids and neurotransmitters.

Comparison: L-Ornithine L-aspartate is unique in its combined ability to reduce ammonium levels and support liver function. Unlike L-ornithine or L-aspartate alone, the combination provides a synergistic effect that enhances its therapeutic efficacy in treating hepatic encephalopathy .

生物活性

L-Ornithine L-aspartate (LOLA) is a compound composed of the amino acids ornithine and aspartate, known for its significant biological activities, particularly in hepatic metabolism and neuroprotection. This article provides a comprehensive overview of LOLA's biological activity, supported by research findings, case studies, and data tables.

LOLA serves multiple roles in the body, primarily through its involvement in the urea cycle and its effects on ammonia detoxification. The following mechanisms have been identified:

- Urea Cycle Activation : LOLA enhances the activity of carbamoyl phosphate synthetase I and arginase, both critical enzymes in urea synthesis. This leads to increased urea production and decreased plasma ammonia levels, which is particularly beneficial for patients with liver dysfunction .

- Glutamine Synthesis : By stimulating glutamine synthetase activity in muscle tissue, LOLA promotes the conversion of excess ammonia into glutamine, a non-toxic transporter of ammonia in the bloodstream .

- Hepatoprotection : LOLA has demonstrated hepatoprotective properties, reducing liver enzyme levels and improving clinical outcomes in patients with chronic liver disease. This includes improvements in Child-Pugh scores and reductions in hepatic encephalopathy symptoms .

Clinical Efficacy

Numerous studies have evaluated the efficacy of LOLA in various clinical settings:

Case Studies

- Chronic Liver Disease : A systematic review indicated that LOLA significantly improves mental state and reduces hyperammonemia in cirrhotic patients with hepatic encephalopathy. Patients showed marked improvements using the West Haven criteria for assessing encephalopathy severity .

- Non-Alcoholic Steatohepatitis (NASH) : Research involving mouse models of NASH revealed that LOLA administration reduced blood ammonia levels and improved liver function markers. The compound was shown to enhance metabolic processes that mitigate liver damage during NASH progression .

Research Findings

- A meta-analysis indicated that LOLA treatment led to significant reductions in serum ammonia levels and improvements in psychometric test scores among patients with hepatic encephalopathy .

- A study on Parkinson's disease models demonstrated that LOLA restored mitochondrial function and modulated calcium homeostasis, suggesting neuroprotective effects beyond liver health .

Data Tables

The following table summarizes key findings from various studies on the biological activity of LOLA:

特性

IUPAC Name |

(2S)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUZXIMQZIMPSQ-ZBRNBAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883964 | |

| Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3230-94-2 | |

| Record name | Ornithine aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid, compd. with L-ornithine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ornithine L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA08T3B97O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。